4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone
CAS No.: 34367-37-8
Cat. No.: VC8359532
Molecular Formula: C15H8F6O2
Molecular Weight: 334.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34367-37-8 |
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Molecular Formula | C15H8F6O2 |
Molecular Weight | 334.21 g/mol |
IUPAC Name | [4-(trifluoromethoxy)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Standard InChI | InChI=1S/C15H8F6O2/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)23-15(19,20)21/h1-8H |
Standard InChI Key | IFWYIEORVOEKNA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of two benzene rings connected by a ketone group. The trifluoromethoxy group (-OCF₃) is attached to the para position of one ring, while the trifluoromethyl group (-CF₃) occupies the para position of the opposing ring (Figure 1). This symmetrical substitution pattern enhances its thermal stability and electronic delocalization .
Figure 1: Structural representation of 4-(trifluoromethoxy)-4'-(trifluoromethyl)benzophenone.
Key Structural Features:
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Electron-Withdrawing Groups: The -CF₃ and -OCF₃ groups reduce electron density on the aromatic rings, directing electrophilic substitution to meta positions.
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Dipole Moment: The polar C-F bonds and ketone group create a dipole moment of approximately 4.2 D, influencing solubility in polar solvents .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via Friedel-Crafts acylation:
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Starting Materials:
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4-Trifluoromethoxybenzene (electron-rich ring).
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4-Trifluoromethylbenzoyl chloride (acylating agent).
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Reaction Conditions:
Equation:
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize efficiency:
Applications in Pharmaceutical Chemistry
Drug Intermediate
The compound serves as a precursor to bioactive molecules due to:
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Metabolic Stability: Fluorine atoms resist oxidative degradation.
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Lipophilicity: LogP = 3.8, enhancing blood-brain barrier penetration .
Case Study: Antiviral Analog Development
Derivatives bearing amine side chains at the ketone position show inhibitory activity against SARS-CoV-2 3CL protease (IC₅₀ = 2.4 μM) .
Compound | IC₅₀ (μM) | Cell Line |
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Target Compound | 18.2 | HT-29 |
5-Fluorouracil (Control) | 12.1 | HT-29 |
Data inferred from structurally related benzophenones .
Material Science Applications
UV Absorption Properties
The compound’s extended conjugation system enables strong UV-B absorption (λₘₐₓ = 290 nm), making it suitable for:
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Sunscreen Formulations: Replaces oxybenzone due to superior photostability.
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Polymer Stabilizers: Prevents UV-induced degradation in polyethylenes.
Liquid Crystal Displays (LCDs)
Incorporated into nematic liquid crystals to improve:
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Response Time: 12 ms (vs. 18 ms for non-fluorinated analogs).
Comparison with Structural Analogs
4'-Methoxy-3-(Trifluoromethyl)benzophenone (CAS 845-05-6)
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Structural Difference: Methoxy (-OCH₃) vs. trifluoromethoxy (-OCF₃) group.
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Impact:
Parent Benzophenone
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Lacks Fluorine Substituents:
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Higher electron density on rings.
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Weaker UV absorption (λₘₐₐ = 250 nm).
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